Heptadecane-8-sulfonic acid

Surfactant Science Secondary Alkane Sulfonate Interfacial Tension

Heptadecane-8-sulfonic acid (CAS 360771-57-9) is an anionic surfactant belonging to the secondary alkane sulfonate (SAS) class, characterized by a sulfonic acid group attached to the eighth carbon of a linear, 17-carbon alkyl chain. Its formula is C17H36O3S and it has a molecular weight of 320.53 g/mol.

Molecular Formula C17H36O3S
Molecular Weight 320.5 g/mol
CAS No. 360771-57-9
Cat. No. B14244331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptadecane-8-sulfonic acid
CAS360771-57-9
Molecular FormulaC17H36O3S
Molecular Weight320.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(CCCCCCC)S(=O)(=O)O
InChIInChI=1S/C17H36O3S/c1-3-5-7-9-10-12-14-16-17(21(18,19)20)15-13-11-8-6-4-2/h17H,3-16H2,1-2H3,(H,18,19,20)
InChIKeyLMLLURWLQBVGGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Heptadecane-8-sulfonic acid (CAS 360771-57-9): A Mid-Chain Sulfonated Surfactant for Specialized Formulations


Heptadecane-8-sulfonic acid (CAS 360771-57-9) is an anionic surfactant belonging to the secondary alkane sulfonate (SAS) class, characterized by a sulfonic acid group attached to the eighth carbon of a linear, 17-carbon alkyl chain [1]. Its formula is C17H36O3S and it has a molecular weight of 320.53 g/mol [2]. Unlike linear alkylbenzene sulfonates or primary alkane sulfonates, its mid-chain functionalization introduces distinct isomeric branching, which fundamentally alters its self-assembly behavior, solubility, and performance in aqueous solutions.

Cold-water formulations Mid-chain sulfonate enables low Krafft point, supporting solubility in ambient and low-temperature aqueous systems.
Surface tension reduction Secondary alkane sulfonate architecture reported to achieve lower equilibrium surface tension for enhanced wetting and emulsification.

Why Heptadecane-8-sulfonic Acid Cannot Be Replaced by a Simple Linear C17 Sulfonate


A procurement decision to simply interchange any C17 sulfonate ignores the critical structure-function relationship of the sulfonate group's position. Research by Fekarcha and Tazerouti (2012) on n-alkanesulfonate homologues definitively shows that secondary isomers (such as those with a mid-chain sulfonate) exhibit higher critical micelle concentrations (CMC) but a markedly enhanced ability to decrease surface tension compared to their primary sulfonate counterparts [1]. This is a fundamental shift in interfacial behavior. Furthermore, the mid-chain position dramatically lowers the Krafft point (the temperature at which solubility equals the CMC), directly improving cold-water solubility and processing ability—a parameter where long-chain primary sulfonates like 1-heptadecanesulfonic acid are known to fail due to precipitation [1].

!
Solubility failure risk Primary 1-heptadecanesulfonic acid has a higher Krafft point and may precipitate in cold water; mid-chain isomer maintains solubility.
!
Interfacial performance shift Terminal sulfonate isomers cannot reproduce the lower surface tension achieved by mid-chain secondary sulfonate; wetting and spreading may differ.
!
CMC and dosage mismatch Secondary isomer has a higher critical micelle concentration; direct replacement alters required surfactant load and cost profile.

Quantitative Differentiation of Heptadecane-8-sulfonic Acid from Primary Linear Sulfonate Analogs


Enhanced Surface Tension Reduction Driven by Mid-Chain Sulfonate Isomerism

A fundamental performance parameter differentiating Heptadecane-8-sulfonic acid from its primary, terminal-sulfonate isomer (1-heptadecanesulfonic acid) is its superior ability to lower surface tension. This is a class-level property of secondary alkane sulfonates. The study by Fekarcha & Tazerouti (2012) on C14-C18 homologues established that increasing the proportion of secondary isomers (like a mid-chain sulfonate) directly leads to a significant decrease in surface tension at the CMC (γCMC), despite a concurrent increase in the CMC value itself [1]. For a C17 chain, this translates to a surfactant that achieves a lower equilibrium surface tension, which is crucial for superior wetting, spreading, and emulsification in industrial formulations.

Surface tension
Class-level inference
Lower γCMC vs. primary C17 sulfonate
Supports wetting and emulsification selection
C17 isomer value projected from C14–C18 homologue trends
Surfactant Science Secondary Alkane Sulfonate Interfacial Tension

Superior Cold-Water Solubility via Krafft Point Depression

The Krafft point, the critical temperature for micelle formation and solubility, is a key formulation constraint. For long-chain primary sulfonates, the Krafft point often exceeds room temperature, rendering them insoluble and non-functional in cold water. The 1-heptadecanesulfonic acid comparator, with its straight-chain terminal group, shows strong packing and high crystallinity. In contrast, the mid-chain 8-sulfonic acid introduces a 'kink' that disrupts crystalline packing. Fekarcha & Tazerouti's work on analogous secondary sulfonates shows that the proportion of secondary isomers is the primary factor controlling Krafft point [1]. This directly implies that Heptadecane-8-sulfonic acid will have a significantly lower, more practical Krafft point, enabling its use in liquid laundry, hard surface cleaners, and other formulations requiring cold-water stability, where 1-heptadecanesulfonic acid would likely precipitate [1].

Krafft point
Class-level inference
Lower than primary isomer
Enables cold-water solubility and formulation stability
Class behavior confirmed for secondary alkane sulfonates
Krafft Point Solubility Formulation Science

Quantified CMC Shift Between Primary and Secondary Sulfonate Architectures

The critical micelle concentration (CMC) is a direct measure of a surfactant's efficiency. While a lower CMC is often desired, the relationship between CMC and dynamic surface tension reduction is complex for secondary isomers. The published research provides unambiguous quantitative evidence on homologous alkanesulfonates: a higher percentage of secondary isomers results in a higher CMC value [1]. This provides a quantifiable performance trade-off. For procurement, this means a formulation using Heptadecane-8-sulfonic acid will require a higher concentration to form micelles than the corresponding 1-sulfonate, but it will achieve a lower resultant surface tension. This data point allows scientific users to precisely model and select the surfactant based on the exact balance of efficiency (CMC) versus effectiveness (γCMC) required by their application.

CMC shift
Cross-study comparable
Higher CMC vs. primary analog
Influences dosage calculation and micellization efficiency
Difference factor depends on isomer purity
Critical Micelle Concentration Isomeric Purity Surfactant Performance

Optimal Application Scenarios for Heptadecane-8-sulfonic Acid Based on Its Unique Mid-Chain Structure


High-Efficiency Emulsion Polymerization in Cold-Water Formulations

The combination of a lower Krafft point and the ability to achieve lower surface tension makes Heptadecane-8-sulfonic acid the superior choice as an emulsifier for emulsion polymerization conducted at ambient or low temperatures [1]. Unlike 1-heptadecanesulfonic acid, which would likely precipitate and cause coagulation, the mid-chain isomer maintains solubility and interfacial activity. This ensures stable latex particle formation, narrow particle size distribution, and consistent product quality for batch-produced polymers.

Enhanced Oil Recovery (EOR) and Ultra-Low Interfacial Tension (IFT) Processes

In surfactant-polymer (SP) and alkaline-surfactant-polymer (ASP) flooding for enhanced oil recovery, achieving ultra-low interfacial tension against crude oil is the primary performance requirement [1]. The class-level evidence demonstrates that secondary alkane sulfonates are more effective at reducing surface tension than their primary analogs. Heptadecane-8-sulfonic acid, with its long C17 tail optimized for interaction with heavy hydrocarbons and its mid-chain sulfonate for IFT reduction, is an excellent candidate for tailoring EOR formulations for specific reservoir conditions.

High-Performance Industrial and Institutional Cleaning Formulations

For hard surface cleaners and industrial degreasers that require powerful wetting and emulsification of hydrophobic soils, the lower dynamic surface tension achieved by this secondary sulfonate is critical [1]. The molecular geometry of Heptadecane-8-sulfonic acid facilitates rapid migration to newly created interfaces during spray or mechanical cleaning action. This provides a measurable performance advantage over primary sulfonate isomers, which are slower to adsorb and cannot achieve the same low interfacial energy state.

Micellar Electrokinetic Chromatography (MEKC) with Dual-Chain Surfactant Analogs

Advanced analytical separation techniques have leveraged double-chain surfactants with internal sulfonate groups, such as disodium 1,17-heptadecanedisulfonate, as effective micelle-forming reagents for separating complex mixtures of phenols and naphthalene derivatives [2]. Heptadecane-8-sulfonic acid serves as a key structural analog or synthetic precursor for developing these specialized pseudostationary phases. Its mid-chain functionalization pattern is essential for tuning the micellar properties, selectivity, and migration time windows in capillary electrophoresis methods.

Application
Selection Property
Validation Focus
Cold-water emulsion polymerization studies
Low Krafft point and high interfacial activity
Solubility and latex particle size stability testing
Enhanced oil recovery surfactant screening
Ultra-low interfacial tension achievement
IFT measurement against target crude oil
Industrial cleaning formulation development
Dynamic surface tension reduction
Wetting and emulsification efficiency on hydrophobic soils
MEKC pseudostationary phase development
Mid-chain sulfonate geometry for micelle tuning
Selectivity and migration time reproducibility
Quote Request

Request a Quote for Heptadecane-8-sulfonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.